5-Bromo-3-iodo-6-methylpyridin-2-amine
Overview
Description
The compound "5-Bromo-3-iodo-6-methylpyridin-2-amine" is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential biological activities. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar substitution patterns on the pyridine ring have been studied, which can offer insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of halogenated pyridines can be complex due to the regioselectivity of the reactions involved. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, as demonstrated in the study of regioselectivity on similar compounds . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid shows the challenges and strategies in directing the substitution to the desired position on the pyridine ring . These studies suggest that the synthesis of "5-Bromo-3-iodo-6-methylpyridin-2-amine" would likely require careful consideration of the reaction conditions and choice of reagents to achieve the desired regioselectivity.
Molecular Structure Analysis
X-ray crystallography analysis is a powerful tool for determining the molecular structure of halogenated pyridines. The study involving 5-bromo-2-chloro-6-methylpyrimidin-4-amine revealed that it crystallized in the monoclinic crystal system space group P21/n, with typical intramolecular hydrogen bonds observed in the crystalline network . Although the specific molecular structure of "5-Bromo-3-iodo-6-methylpyridin-2-amine" is not provided, similar analytical techniques could be employed to elucidate its crystal structure and intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of halogenated pyridines is influenced by the presence and position of the halogen substituents. For example, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine shows how different reaction conditions can lead to selective substitution at various positions on the pyridine ring . Similarly, the use of 2-bromo-6-isocyanopyridine in multicomponent chemistry demonstrates the versatility of brominated pyridines in forming a variety of compounds under different reaction conditions . These findings suggest that "5-Bromo-3-iodo-6-methylpyridin-2-amine" could also participate in various chemical reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are largely determined by their molecular structure and the nature of their substituents. The study on the synthesis of pentasubstituted pyridines using halogen dance reactions highlights the potential of halogenated pyridines as building blocks in medicinal chemistry, due to their valuable functional groups . The properties of "5-Bromo-3-iodo-6-methylpyridin-2-amine" would likely be influenced by the electron-withdrawing effects of the bromo and iodo substituents, as well as the electron-donating effect of the methyl group, which could affect its boiling point, solubility, and stability.
Scientific Research Applications
Applications in Biogenic Amine Research
Biogenic Amine Formation and Safety in Food Products : Biogenic amines, such as histamine and cadaverine, play significant roles in food safety and quality determination. Research on biogenic amines focuses on their formation through decarboxylation of amino acids by bacteria, their impact on food intoxication, spoilage, and the formation of nitrosamines, which are potentially carcinogenic. Understanding the interactions between biogenic amines can inform food safety practices and the development of preservation methods to ensure the safety of fish products and other foods (Bulushi et al., 2009).
Degradation of Nitrogen-Containing Compounds
Advanced Oxidation Processes (AOPs) for Amine Degradation : AOPs are effective in mineralizing nitrogen-containing compounds, improving the efficacy of water treatment schemes. Research in this area focuses on the degradation efficiencies of various processes, mechanisms of action, and the impact of operational parameters. This knowledge is critical for developing technologies aimed at reducing the environmental and health risks posed by persistent nitrogen-containing compounds in water sources (Bhat & Gogate, 2021).
Applications in Catalysis and Material Science
Amine-Functionalized Metal–Organic Frameworks (MOFs) : Amine-functionalized MOFs have garnered attention for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The development and application of these materials, through various synthesis methods, demonstrate their utility in gas separation and catalysis, highlighting the relevance of nitrogen-containing functionalities in advancing environmental and chemical engineering solutions (Lin, Kong, & Chen, 2016).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-iodo-6-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDOOHCESFJXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646852 | |
Record name | 5-Bromo-3-iodo-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-6-methylpyridin-2-amine | |
CAS RN |
958357-86-3 | |
Record name | 5-Bromo-3-iodo-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3-iodo-6-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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